Bis(fumaric acid); sapitinib
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Overview
Description
Bis(fumaric acid); sapitinib is a compound that combines the properties of fumaric acid and sapitinib. Fumaric acid is an organic compound that is widely used in the chemical industry, while sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family. Sapitinib has shown promise in treating various cancers by inhibiting cellular proliferation driven by EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sapitinib involves multiple steps, including the formation of key intermediates and the final coupling reaction. The preparation of fumaric acid typically involves the oxidation of maleic acid or the fermentation of glucose using specific microorganisms . Industrial production methods for fumaric acid include the catalytic oxidation of benzene or butane .
Chemical Reactions Analysis
Types of Reactions: Sapitinib undergoes various chemical reactions, including hydroxylation, oxidative dealkylation, and the formation of reactive intermediates. These reactions are primarily catalyzed by human liver microsomes .
Common Reagents and Conditions: Common reagents used in the reactions involving sapitinib include potassium cyanide and methoxyamine, which are used to trap reactive intermediates such as iminium and aldehyde .
Major Products: The major products formed from the reactions of sapitinib include hydroxylated metabolites and oxime adducts .
Scientific Research Applications
Sapitinib has been extensively studied for its potential in treating various cancers, including breast cancer and colon cancer. It has shown efficacy in reversing anticancer drug resistance in colon cancer cells overexpressing the ABCB1 transporter . Additionally, fumaric acid is used in the production of bio-based polymers, food additives, and pharmaceuticals .
Mechanism of Action
Sapitinib exerts its effects by inhibiting the activity of the EGFR family, including HER1, HER2, and HER3. This inhibition prevents the activation of downstream signaling pathways that promote cellular proliferation and survival . The compound binds to the ATP-binding site of the tyrosine kinase domain, thereby blocking its activity .
Comparison with Similar Compounds
Sapitinib is similar to other tyrosine kinase inhibitors such as gefitinib and lapatinib. it is unique in its ability to inhibit multiple members of the EGFR family, making it potentially more effective against a broader range of cancers . Other similar compounds include neratinib and erlotinib, which also target the EGFR family but have different selectivity profiles .
Conclusion
Bis(fumaric acid); sapitinib is a compound with significant potential in both industrial and medical applications. Its ability to inhibit the EGFR family and its use in the production of bio-based products make it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H33ClFN5O11 |
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Molecular Weight |
706.1 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
LSXKPHWAKWZIKV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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